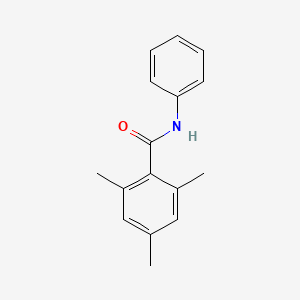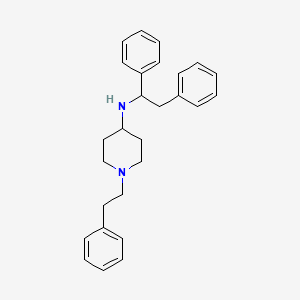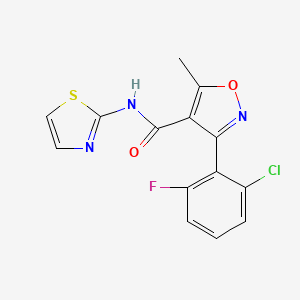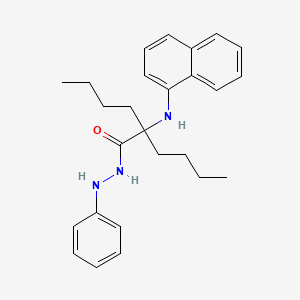![molecular formula C16H9F5N2O2 B5086717 N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5086717.png)
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PFBOP and is used in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.
科学研究应用
PFBOP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. PFBOP has also been studied for its potential use as a fluorescent probe in biochemistry and neuroscience. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and function in cells.
作用机制
The mechanism of action of PFBOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. PFBOP has been shown to selectively bind to certain proteins, including tubulin and histone deacetylases, which are involved in cell division and gene expression, respectively. By inhibiting these proteins, PFBOP can affect various cellular processes.
Biochemical and Physiological Effects:
PFBOP has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. PFBOP has also been shown to affect gene expression and alter the epigenetic landscape of cells. In addition, PFBOP has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress in neurons.
实验室实验的优点和局限性
One of the main advantages of PFBOP is its selectivity for certain proteins, which allows for specific targeting and visualization in cells. PFBOP is also relatively easy to synthesize and can be produced in high yields. However, one limitation of PFBOP is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of PFBOP is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on PFBOP. One area of interest is the development of PFBOP derivatives with improved selectivity and efficacy. Another area of interest is the use of PFBOP as a tool for studying protein localization and function in cells. In addition, PFBOP has potential applications in the development of new cancer therapies and neuroprotective agents. Further research is needed to fully understand the mechanisms of action and potential applications of PFBOP.
合成方法
The synthesis of PFBOP involves the reaction of pentafluorobenzoyl chloride with 2-aminobenzoxazole in the presence of a base. The resulting compound is then subjected to a reaction with propanoyl chloride to yield N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide. This method has been optimized to produce high yields of pure PFBOP.
属性
IUPAC Name |
N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5N2O2/c1-2-9(24)22-6-3-4-8-7(5-6)23-16(25-8)10-11(17)13(19)15(21)14(20)12(10)18/h3-5H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAWJCUUUXVZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5086639.png)
![7-(4-fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5086655.png)
![1-chloro-4-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B5086660.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-thienyl)acetamide](/img/structure/B5086665.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5086684.png)
![1-allyl-5-({[2-(diethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5086704.png)
![N-[3-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5086708.png)


![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5086726.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5086736.png)